molecular formula C9H10N2O B1586142 3-methyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 34070-68-3

3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1586142
CAS No.: 34070-68-3
M. Wt: 162.19 g/mol
InChI Key: BEAJCHFCYQOFGS-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound with the linear formula C9H10N2O . It has a molecular weight of 162.193 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods. One approach involves the coupling and cyclization of enantiopure α-amino acids with N-Boc-2-iodoanilines . Another method involves the stereoselective substitution of enantiopure α-bromophenylacetates with o-phenyldiamines .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroquinoxalin-2-ones are diverse due to the chemical versatility of this heterocyclic scaffold . Multiple diversification strategies can be employed to produce a broad range of substitution patterns .

Scientific Research Applications

Synthesis and Reactivity

3-Methyl-3,4-dihydro-1H-pyrano[3,4-b]quinoxalin-1-one, a derivative of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, was synthesized from various derivatives. This synthesis showcases the compound's potential in forming complex organic structures, useful in various scientific applications. The process involved oxidation and ring contraction, highlighting the compound's reactivity and potential as a building block in organic synthesis (Hoffmann et al., 2004).

Antibacterial Activity

3,4-Dihydro-1H-quinoxalin-2-ones were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative microorganisms. This suggests a potential application in developing new antibacterial agents (Zarenezhad et al., 2014).

Ultraviolet Spectrometry

2 (1H)-Quinoxalin-2-one derivatives, including 1-alkyl-3-methyl-2 (1H)-quinoxalin-2-one variants, have been studied for their ultraviolet absorption spectra. Their potential applications include fungicides, neuroprotectants for cerebral ischemia, and new fluorescent probes (Xiao-bing Yang et al., 2003).

Eco-Friendly Ester Sources

A study explored the use of quinoxalin-2(1H)-ones in coupling reactions with carbazates to create quinoxaline-3-carboxylates. This research demonstrates the compound's role in green chemistry, emphasizing its use in synthesizing bioactive compounds in an environmentally friendly manner (Xie et al., 2019).

Chemical Synthesis Techniques

Innovative approaches for synthesizing 3-methyl-1H-quinoxalin-2-ones were developed, showcasing the compound's utility in advanced chemical synthesis. These methods involve acylation, nitration, reduction, alkylation, and oxidation, offering insights into the versatility of this compound in chemical synthesis (Li et al., 2005).

Radiation-Induced Reduction

Research on quinoxalin-2-one derivatives, including 3-methyl quinoxalin-2-(1H)-one, focused on their potential as drugs for various diseases. The study of the kinetics and spectral characteristics of transients formed in reactions with hydrated electrons highlights the compound's applicability in radiopharmaceuticals and radiation chemistry (Skotnicki et al., 2016).

Mechanism of Action

Target of Action

It is noted that this compound can be used as novel anti-cancer agents , suggesting that its targets could be related to pathways involved in cancer progression.

Mode of Action

Given its potential use as an anti-cancer agent , it may interact with its targets to inhibit cell proliferation or induce apoptosis, common mechanisms of action for many anti-cancer drugs.

Biochemical Pathways

As a potential anti-cancer agent , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Given its potential use as an anti-cancer agent , it might result in the inhibition of cancer cell proliferation or the induction of cancer cell death.

Properties

IUPAC Name

3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAJCHFCYQOFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377067
Record name 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34070-68-3
Record name 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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